A Technical Guide to 1-Bromo-4-tert-butyl-2-iodo-benzene (CAS 916747-51-8): Properties, Reactivity, and Applications
A Technical Guide to 1-Bromo-4-tert-butyl-2-iodo-benzene (CAS 916747-51-8): Properties, Reactivity, and Applications
Section 1: Introduction
1-Bromo-4-tert-butyl-2-iodo-benzene is a halogenated aromatic compound distinguished by its unique substitution pattern. As a trifunctionalized benzene ring, it features a bulky tert-butyl group and two different halogen atoms—bromine and iodine—at positions that offer significant strategic advantages in multi-step organic synthesis. The primary value of this reagent lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in transition metal-catalyzed cross-coupling reactions. This inherent electronic and steric disparity allows for programmed, site-selective functionalization, making it an invaluable building block for medicinal chemists, materials scientists, and drug development professionals seeking to construct complex molecular architectures with high precision. This guide provides an in-depth analysis of its properties, reactivity, synthetic utility, and safe handling protocols.
Section 2: Physicochemical and Spectroscopic Properties
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory setting.
Identification and Chemical Structure
The molecule's identity is defined by the following descriptors[1][2]:
| Identifier | Value |
| IUPAC Name | 1-bromo-4-tert-butyl-2-iodobenzene[2] |
| CAS Number | 916747-51-8[1] |
| Molecular Formula | C₁₀H₁₂BrI[1][2] |
| Molecular Weight | 339.01 g/mol [1][2] |
| InChIKey | WUALLSLVZKGQFW-UHFFFAOYSA-N[1] |
Physical Properties
The observed and predicted physical characteristics are summarized below. It is crucial to note that some data, particularly thermodynamic properties, are derived from predictive models and should be treated as estimates.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid or solid | [1] |
| Boiling Point | 303.3 ± 22.0 °C (Predicted) | [1] |
| Density | 1.744 ± 0.06 g/cm³ (Predicted) | [1] |
| Purity | Typically ≥95% from commercial suppliers |
Solubility and Storage: Based on its nonpolar structure, 1-Bromo-4-tert-butyl-2-iodo-benzene is expected to be insoluble in water but readily soluble in common organic solvents such as diethyl ether, tetrahydrofuran (THF), dichloromethane (DCM), and toluene.
For long-term stability, the compound should be stored under an inert atmosphere, sealed from moisture, and kept in a cool, dark environment. Supplier recommendations include refrigeration at 2-8°C and protection from light, suggesting potential sensitivity to photodegradation[1].
Spectroscopic Profile (Anticipated)
While specific spectral data is best obtained from the supplier's Certificate of Analysis[3][4], the expected spectroscopic characteristics can be reliably predicted from the molecular structure:
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¹H NMR: The spectrum would exhibit signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the benzene ring. These protons would appear as a complex set of multiplets (doublets and doublets of doublets) due to their distinct chemical environments and coupling to each other. A sharp singlet, integrating to 9 protons, would be observed in the aliphatic region (approx. 1.3 ppm) for the magnetically equivalent methyl groups of the tert-butyl substituent.
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¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons and two signals for the tert-butyl group (one quaternary and one for the methyl carbons). The carbons directly bonded to the halogens (C-Br and C-I) would be significantly downfield and their chemical shifts would be characteristic of such substitutions.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.
Section 3: Reactivity and Synthetic Utility
The synthetic power of 1-Bromo-4-tert-butyl-2-iodo-benzene stems directly from the differential reactivity of its two halogen substituents.
Principle of Orthogonal Reactivity
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl. Consequently, the C-I bond is significantly more reactive towards oxidative addition than the C-Br bond[5]. This reactivity gap enables chemists to perform a selective cross-coupling reaction at the iodine-bearing position under mild conditions, leaving the bromine atom untouched for a subsequent, different transformation under more forcing conditions. This "one-pot" or sequential functionalization is a cornerstone of modern synthetic strategy.
Application in Sequential Cross-Coupling
A typical application involves a two-step sequence to build complex, unsymmetrical biaryl or substituted aromatic systems. The workflow below illustrates this powerful concept, where two different coupling partners (R¹ and R²) are introduced sequentially.
Caption: Workflow for sequential cross-coupling reactions.
Exemplary Protocol: Selective Sonogashira Coupling
This protocol describes a representative procedure for selectively coupling an alkyne at the 2-position (C-I bond). The causality behind the choice of reagents is critical: a copper(I) co-catalyst is used because it facilitates the key transmetalation step in the Sonogashira cycle, while a mild base like triethylamine (TEA) also serves as the solvent and scavenges the HI byproduct. The reaction is run at room temperature to ensure selectivity for the more labile C-I bond[6].
Objective: To synthesize 1-bromo-4-tert-butyl-2-(phenylethynyl)benzene.
Materials:
-
1-Bromo-4-tert-butyl-2-iodo-benzene (1.0 eq)
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Phenylacetylene (1.1 eq)
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Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Anhydrous, degassed triethylamine (TEA)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 1-Bromo-4-tert-butyl-2-iodo-benzene, PdCl₂(PPh₃)₂, and CuI.
-
Evacuation and Backfill: Seal the flask and evacuate and backfill with dry argon or nitrogen three times. This is a self-validating step to ensure the exclusion of oxygen, which can deactivate the Pd(0) catalyst.
-
Solvent and Reagent Addition: Add anhydrous, degassed TEA via syringe, followed by the dropwise addition of phenylacetylene.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. This validation step prevents over-running the reaction, which could lead to side products.
-
Workup: Once the reaction is complete (typically 2-4 hours), filter the mixture through a pad of Celite to remove the catalyst and amine salts. Rinse the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure product.
Section 4: Potential Applications
The structural motifs accessible from 1-Bromo-4-tert-butyl-2-iodo-benzene are prevalent in several high-value R&D sectors:
-
Medicinal Chemistry: The ability to construct highly substituted and unsymmetrical aromatic cores is central to the design of novel therapeutic agents.
-
Agrochemicals: Related di-halo-aromatic structures serve as precursors for potent insecticides and fungicides by providing a stable scaffold for attaching various pharmacophores[7].
-
Materials Science: It is an ideal starting material for synthesizing conjugated polymers and organic light-emitting diode (OLED) materials, where precise control over the molecular structure dictates the final electronic and optical properties.
Section 5: Safety and Handling
Proper handling is essential to ensure laboratory safety. This compound is classified as an irritant.
GHS Hazard Information
The following hazard classifications are reported:
| Category | Information |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[8].
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield[9].
-
Skin Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use. A lab coat is mandatory[9].
-
Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[10].
Section 6: References
- 1-Bromo-4-tert-butyl-2-iodo-benzene. PubChem. [Link]
- A MATERIAL SAFETY DATA SHEET 1-Bromo-4-iodobenzene. Oakwood Chemical. [Link]
- 1-Bromo-4-iodobenzene. Wikipedia. [Link]
Sources
- 1. 1-BroMo-4-tert-butyl-2-iodo-benzene CAS#: 916747-51-8 [m.chemicalbook.com]
- 2. 1-Bromo-4-tert-butyl-2-iodo-benzene | C10H12BrI | CID 11995294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 916747-51-8|1-Bromo-4-(tert-butyl)-2-iodobenzene|BLD Pharm [bldpharm.com]
- 4. 916747-51-8 | 1-Bromo-4-(tert-butyl)-2-iodobenzene | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 7. The role of 2-Bromo-4-tert-butyl-1-iodo-benzene in agricultural chemicals - Knowledge [allgreenchems.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. sodiumiodide.net [sodiumiodide.net]
- 10. fishersci.com [fishersci.com]
